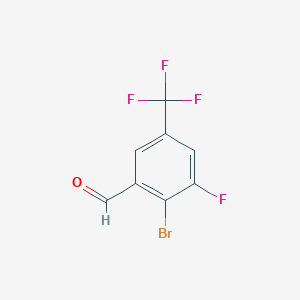2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC17990532
Molecular Formula: C8H3BrF4O
Molecular Weight: 271.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H3BrF4O |
|---|---|
| Molecular Weight | 271.01 g/mol |
| IUPAC Name | 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde |
| Standard InChI | InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H |
| Standard InChI Key | IOOUGXBTQCMOCI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzaldehyde core with three distinct substituents:
-
Bromine at the ortho position (C2)
-
Fluorine at the meta position (C3)
-
Trifluoromethyl group at the para position (C5)
This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .
Physical Properties
The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common route involves bromination of 3-fluoro-5-(trifluoromethyl)benzaldehyde using or -bromosuccinimide (NBS) in dichloromethane at 0–5°C . For example:
Industrial Production
Continuous flow reactors improve scalability and safety by minimizing exothermic risks. Automated systems control parameters like temperature and residence time, achieving >90% purity .
Chemical Reactivity
Aldehyde Group Transformations
-
Oxidation: Forms the corresponding carboxylic acid using :
-
Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol .
Halogen Reactivity
The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl structures . For example:
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a precursor to kinase inhibitors and antiviral agents. For instance, it is used in synthesizing ibrutinib analogs targeting Bruton’s tyrosine kinase .
Material Science
Incorporated into polymers, it improves thermal stability (decomposition temperature: 290°C) and chemical resistance, making it suitable for high-performance coatings .
| Hazard | Precaution |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves |
| Eye damage (H319) | Use safety goggles |
| Respiratory irritation (H335) | Use in fume hood |
Storage requires inert atmospheres (N or Ar) at 2–8°C to prevent degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume